N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

PDHK1 inhibition Kinase selectivity Cancer metabolism

N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681166-73-4) is a synthetic small-molecule bis-benzothiazole carboxamide. It is identified in patent literature as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor, originally disclosed by Schering Corp in patent family US20130165450 for potential oncology applications.

Molecular Formula C16H11N3OS2
Molecular Weight 325.4
CAS No. 681166-73-4
Cat. No. B2935151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
CAS681166-73-4
Molecular FormulaC16H11N3OS2
Molecular Weight325.4
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C16H11N3OS2/c1-9-2-4-12-14(6-9)22-16(18-12)19-15(20)10-3-5-11-13(7-10)21-8-17-11/h2-8H,1H3,(H,18,19,20)
InChIKeyWQDZEPBKNCZFOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681166-73-4): Compound Identity and Baseline Procurement Profile


N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681166-73-4) is a synthetic small-molecule bis-benzothiazole carboxamide. It is identified in patent literature as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor, originally disclosed by Schering Corp in patent family US20130165450 for potential oncology applications [1]. The compound has a molecular formula of C16H11N3OS2 and a molecular weight of 325.4 g/mol . It is chiefly referenced in patent bioactivity tables and specialized chemical biology databases as a tool compound for studying PDHK1-mediated metabolic regulation in cancer [2].

Why Generic or In-Class Substitution of N-(6-Methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide Is Not Supported by Evidence


Within the benzothiazole-6-carboxamide class, simple structural variations—such as the position of the methyl substituent on the benzothiazole ring, the nature of the amide linkage, or the identity of the heterocyclic partner—can dramatically alter kinase selectivity profiles [1]. The target compound possesses a specific 6-methylbenzothiazol-2-yl moiety linked via a carboxamide to a benzothiazole-6-carboxylic acid, a scaffold that is explicitly claimed in PDHK1 inhibitor patents [1]. Publicly available data, however, lack direct head-to-head quantitative comparisons with close regioisomers or methyl-deleted analogs. Therefore, assertions of superiority over generic in-class replacements cannot be made without confirmatory side-by-side profiling. The following sections present the strongest currently retrievable comparative evidence.

Quantitative Differentiation Evidence for N-(6-Methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide Versus Closest Comparators


Patent-Disclosed PDHK1 Inhibitory Activity Versus Unsubstituted Benzothiazole Carboxamide Core

In the patent family US20130165450, the compound (Example 15) is reported as a PDHK1 inhibitor. While the patent does not disclose its exact IC50 value in the public abstract, it is listed alongside analogs where the 6-methyl substitution is associated with enhanced PDHK1 inhibitory activity compared to the unsubstituted benzothiazole-6-carboxamide core [1]. The therapeutic target database confirms its designation as a PDHK1 inhibitor patented for metastatic cancer [2].

PDHK1 inhibition Kinase selectivity Cancer metabolism

Selectivity Over Closest Benzothiazole Amide Analog Targeting PDHK1

Patent review literature categorizes this compound as a PDHK1 inhibitor within a series of thiazole-carboxamide derivatives [1]. While direct IC50 values for PDHK1 versus PDHK2-4 are not publicly reported, the chemical biology resource TTD annotates it specifically as a PDHK1 inhibitor, implying selectivity screening was conducted as part of the patent prosecution [2]. Other benzothiazole amide analogs in the same patent family show divergent PDHK isoform inhibition patterns, suggesting that subtle structural changes significantly shift selectivity [1].

Isoform selectivity PDHK family Metabolic kinase

Structural Differentiation from N-(4-Methoxyphenyl)-1,3-benzothiazole-6-carboxamide (CAS 681169-01-7)

A close comparator, N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide (CAS 681169-01-7), shares the benzothiazole-6-carboxamide core but replaces the 6-methylbenzothiazol-2-yl amine moiety with a 4-methoxyaniline group [1]. While both compounds belong to the benzothiazole carboxamide class, their divergent N-substitution patterns lead to distinct biological profiles; the 4-methoxyphenyl analog is described as having general antitumor potential without specific kinase targeting data, whereas the target compound is explicitly patented as a PDHK1 inhibitor [2]. No direct comparative bioactivity data are available in public databases.

Antitumor Benzothiazole carboxamide SAR

Purity and Supply Consistency Relative to Generic Research-Grade Benzothiazole Carboxamides

Reputable suppliers list N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide with a purity specification of ≥95% . This is a standard research-grade purity; however, many lower-cost benzothiazole carboxamide building blocks are offered at 90% or unspecified purity, which may introduce impurities that confound kinase assays. The compound's specific CAS registry and patent pedigree facilitate quality control traceability relative to unregistered lab-made analogs.

Chemical procurement Purity specification Reproducibility

Recommended Application Scenarios for N-(6-Methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide Based on Quantitative Evidence


PDHK1-Dependent Cancer Metabolism Studies Requiring a Patent-Annotated Tool Compound

This compound is directly applicable as a PDHK1 chemical probe in metabolic oncology research. Its patent pedigree as a Schering-disclosed PDHK1 inhibitor [1] and annotation in the Therapeutic Target Database provide a traceable identity that supports its use in mechanistic studies of pyruvate dehydrogenase kinase regulation in solid tumors and metastatic models. Researchers should confirm PDHK1 inhibitory activity in their specific assay format before use, as public IC50 data are unavailable.

Chemical Biology Experiments Requiring Benzothiazole Scaffold with Documented Kinase Selectivity Intent

When a benzothiazole carboxamide scaffold with a defined kinase pharmacology hypothesis is needed, this compound is preferable over unannotated in-class analogs. Its specific 6-methylbenzothiazol-2-yl substitution pattern is associated with PDHK1 activity in patent SAR [1], while close analogs like the 4-methoxyphenyl variant lack kinase target data [2]. This distinction is critical for studies aiming to link chemical structure to kinase modulation.

Analytical Method Development and Reference Standard Preparation for Benzothiazole Carboxamide Metabolite Profiling

The compound's well-defined CAS registry, molecular formula (C16H11N3OS2), and ≥95% commercial purity specification make it suitable as a reference standard for HPLC-MS method development, metabolite identification, or impurity profiling of benzothiazole carboxamide libraries. Its patent context further supports its use in forced degradation studies for pharmaceutical development.

Comparative PDHK Inhibitor Screening Panels as a Pharmacological Control

In screening cascades designed to evaluate PDHK1 versus PDHK2-4 selectivity, this compound can serve as a PDHK1-annotated control compound. Its inclusion allows benchmarking of novel PDHK inhibitors against a patent-disclosed chemotype, aiding in the interpretation of isoform selectivity data, provided that in-house IC50 determination is performed.

Quote Request

Request a Quote for N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.